An In-depth Technical Guide to 3-Aminobenzanilide for Researchers and Drug Development Professionals
An In-depth Technical Guide to 3-Aminobenzanilide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Aminobenzanilide, a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, and key applications, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. This document aims to be a practical resource, offering not just data, but also insights into the causality behind experimental choices and protocols.
Unambiguous Chemical Identification: Navigating the Isomers
It is crucial to first address a point of potential confusion: the term "3-Aminobenzanilide" can refer to two distinct isomers, each with its own unique Chemical Abstracts Service (CAS) number and structural configuration. The position of the amino group dictates the isomer's reactivity and subsequent applications.
-
3-Amino-N-phenylbenzamide (CAS Number: 14315-16-3): In this isomer, the amino group is substituted on the benzoyl moiety of the molecule.[1][2][3][4]
-
N-(3-aminophenyl)benzamide (CAS Number: 16091-26-2): Here, the amino group is located on the aniline portion of the structure.[5][6][7][8][9]
Throughout this guide, we will specify the CAS number to ensure clarity. It is imperative for researchers to verify the CAS number of their starting material to ensure the desired reactivity and outcome in their synthetic endeavors.
A critical distinction must also be made between 3-Aminobenzanilide and the structurally similar 3-Aminobenzamide (CAS: 3544-24-9) .[10][11] 3-Aminobenzamide is a well-documented and potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair, and is extensively used in cancer research.[11][12][13][14] 3-Aminobenzanilide, in contrast, is primarily utilized as a chemical intermediate and building block in organic synthesis, with its direct biological activity being less characterized.[12]
Physicochemical and Safety Profile
A thorough understanding of a compound's physical and chemical properties, as well as its safety profile, is paramount for its effective and safe use in a laboratory setting.
Physicochemical Properties
The properties of the two isomers of 3-Aminobenzanilide are summarized in the table below. These values are critical for designing experiments, including reaction setup, solvent selection, and purification methods.
| Property | 3-Amino-N-phenylbenzamide (14315-16-3) | N-(3-aminophenyl)benzamide (16091-26-2) |
| Molecular Formula | C₁₃H₁₂N₂O[1] | C₁₃H₁₂N₂O[5][6] |
| Molecular Weight | 212.25 g/mol [1] | 212.25 g/mol [5][6] |
| Appearance | Solid | Light yellow to yellow solid[5] |
| Melting Point | 124-125 °C[2] | 124-125 °C[5] |
| Boiling Point | 323.9±25.0 °C (Predicted)[2] | 308.3±25.0 °C (Predicted)[5] |
| Density | 1.244±0.06 g/cm³ (Predicted)[2] | 1.244±0.06 g/cm³ (Predicted)[5] |
| pKa | 13.70±0.70 (Predicted)[2] | 13.22±0.70 (Predicted)[5] |
| LogP | 1.48[1] | 1.9[6] |
Spectral Data
Spectral data is essential for the verification of the chemical structure and purity of 3-Aminobenzanilide. While comprehensive spectral data is not always readily available in aggregated sources, the following provides an indication of expected spectral characteristics based on the functional groups present.
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¹H NMR: The proton NMR spectrum for both isomers would be expected to show signals in the aromatic region (typically between 6.5 and 8.0 ppm). The amino protons would likely appear as a broad singlet, and the amide proton as another singlet, with their chemical shifts being influenced by the solvent and concentration.
-
¹³C NMR: The carbon NMR would display a number of signals in the aromatic region (around 110-150 ppm) and a characteristic signal for the carbonyl carbon of the amide group (typically in the range of 165-175 ppm).
-
IR Spectroscopy: The infrared spectrum is a powerful tool for identifying the key functional groups. Expected characteristic absorption bands include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹, often two bands) and the N-H stretch of the secondary amide (around 3300 cm⁻¹). A strong C=O stretching vibration for the amide carbonyl will be prominent around 1650 cm⁻¹.[15]
Safety and Handling
Safe handling of any chemical substance is of utmost importance. The following safety information is based on available Safety Data Sheets (SDS).
| Hazard Information | 3-Amino-N-phenylbenzamide (14315-16-3) | N-(3-aminophenyl)benzamide (16091-26-2) |
| GHS Pictograms | ||
| Signal Word | Warning[2] | Warning[5][6] |
| Hazard Statements | H302 - Harmful if swallowedH315 - Causes skin irritationH319 - Causes serious eye irritationH335 - May cause respiratory irritation[2] | H302 - Harmful if swallowedH315 - Causes skin irritationH319 - Causes serious eye irritationH335 - May cause respiratory irritation[5][6] |
| Precautionary Statements | P261 - Avoid breathing dustP305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | P261 - Avoid breathing dust/fume/gas/mist/vapors/sprayP264 - Wash skin thoroughly after handlingP270 - Do not eat, drink or smoke when using this productP271 - Use only outdoors or in a well-ventilated areaP280 - Wear protective gloves/ eye protection/ face protectionP302+P352 - IF ON SKIN: Wash with plenty of waterP304+P340 - IF INHALED: Remove person to fresh air and keep comfortable for breathingP305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP312 - Call a POISON CENTER or doctor if you feel unwellP330 - Rinse mouthP362+P364 - Take off contaminated clothing and wash it before reuseP403+P233 - Store in a well-ventilated place. Keep container tightly closedP501 - Dispose of contents/ container to an approved waste disposal plant[5] |
Personal Protective Equipment (PPE): When handling either isomer of 3-Aminobenzanilide, it is essential to use appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[16][17][18]
Synthesis of 3-Aminobenzanilide: A Practical Approach
The synthesis of 3-Aminobenzanilide isomers typically involves the reduction of the corresponding nitro precursor. The choice of reducing agent and reaction conditions can be tailored to optimize yield and purity.
Synthesis of N-(3-aminophenyl)benzamide (CAS: 16091-26-2)
A common and effective method for the synthesis of N-(3-aminophenyl)benzamide is the reduction of N-(3-nitrophenyl)benzamide.
Reaction Scheme:
A representative synthesis workflow.
Experimental Protocol:
This protocol is based on a general procedure for the reduction of a nitro group using iron powder and ammonium chloride.[5]
Materials:
-
N-(3-nitrophenyl)benzamide
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Acetone
Procedure:
-
Dissolve N-(3-nitrophenyl)benzamide in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Prepare an aqueous solution of iron powder and ammonium chloride.
-
Add the aqueous solution of iron and ammonium chloride to the ethanolic solution of the nitro compound.
-
Heat the reaction mixture to reflux and maintain for approximately 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the hot reaction mixture to remove the iron salts.
-
Collect the filtrate and remove the solvent under reduced pressure (rotary evaporation).
-
The resulting solid can be further purified by dissolving it in acetone, filtering any insoluble material, and then removing the acetone by rotary evaporation to yield the desired m-aminobenzanilide.[5] This method has been reported to achieve yields of around 89.8%.[5]
Causality of Experimental Choices:
-
Iron/Ammonium Chloride: This reducing system is a classic and cost-effective method for nitro group reduction. The reaction proceeds in a protic solvent, and the workup is relatively straightforward.
-
Reflux Conditions: Heating the reaction to reflux increases the reaction rate, allowing for a shorter reaction time.
-
Hot Filtration: Filtering the reaction mixture while hot is crucial to prevent the product from crystallizing out along with the inorganic byproducts.
Applications in Research and Drug Development
3-Aminobenzanilide serves as a valuable building block in the synthesis of more complex molecules with potential biological activities. Its bifunctional nature, possessing both an amino and an amide group, allows for a variety of chemical transformations.
As a Synthetic Intermediate
The primary application of 3-Aminobenzanilide in scientific research is as a precursor for the synthesis of a wide range of organic compounds. The amino group can undergo various reactions such as acylation, alkylation, and diazotization, leading to the formation of diverse scaffolds. The amide linkage provides structural rigidity and hydrogen bonding capabilities, which are often desirable features in drug candidates.
For instance, derivatives of aminobenzanilides have been investigated for their potential as:
-
Anticonvulsant agents: A study reported the preparation and evaluation of 3-amino-N-(2,6-dimethylphenyl) benzamide as an anticonvulsant.[19]
-
Antimicrobial and anticancer agents: The benzamide scaffold is present in numerous compounds with a wide range of biological activities.[20] Novel N-substituted benzamide derivatives have been synthesized and evaluated as antitumor agents.[21]
-
Enzyme inhibitors: Benzamide derivatives have been designed and synthesized as inhibitors of enzymes such as carbonic anhydrase and acetylcholinesterase.
Role in Medicinal Chemistry
While 3-Aminobenzanilide itself is not a prominent therapeutic agent, its structural motif is found in various pharmacologically active compounds. The development of new synthetic methodologies to create libraries of substituted aminobenzanilides is an active area of research. These libraries can then be screened for biological activity against various therapeutic targets. For example, new imidazole-based N-phenylbenzamide derivatives have been synthesized and evaluated as potential anticancer agents.[22]
Workflow for Utilizing 3-Aminobenzanilide in Drug Discovery:
A conceptual workflow for drug discovery starting from 3-Aminobenzanilide.
Conclusion
3-Aminobenzanilide, in its two isomeric forms, represents a valuable and versatile platform for chemical synthesis and drug discovery. A clear understanding of the specific isomer, as identified by its CAS number, is fundamental to its successful application. This guide has provided a detailed overview of its chemical and physical properties, a practical synthesis protocol, and an exploration of its applications in research and medicinal chemistry. For scientists and researchers in drug development, 3-Aminobenzanilide offers a readily accessible starting point for the creation of novel molecular entities with the potential to address a range of therapeutic needs. As with any chemical reagent, a thorough review of the safety data and adherence to proper laboratory practices are essential for its safe and effective utilization.
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